molecular formula C9H6N2O3 B021240 3-Nitroquinolin-4-ol CAS No. 50332-66-6

3-Nitroquinolin-4-ol

Cat. No.: B021240
CAS No.: 50332-66-6
M. Wt: 190.16 g/mol
InChI Key: ZWISCKSGNCMAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1H-quinolin-4-one is a nitro compound and a member of quinolines.

Scientific Research Applications

  • Novel Synthesis and Pharmacological Potential : A study developed a novel synthesis method for 3-nitro-4-quinolone derivatives, recognizing their potential in pharmacological research as prospective drugs and key products for biologically active compounds (Maslova et al., 1993).

  • Antibacterial, Antifungal, and Carcinostatic Properties : Research highlights the strong antibacterial, antifungal, and carcinostatic properties of 4-nitroquinoline 1-oxide, suggesting its potential as a cancer drug (Fukuoka, 1971).

  • Neoplastic Transformation in Human Cells : Another study indicated that nitroquinoline oxide treatment can induce neoplastic transformation in human diploid fibroblast cells, which led to solid tumors in mice when injected subcutaneously (Kakunaga, 1978).

  • Antibacterial Drug Potential : 3-nitroquinolines and their derivatives show promise as antibacterial drugs due to their high biological activity and structural analogs to the 4-quinolone-3-carboxylic acid group (Glushkov & Davydova, 1992).

  • Antiproliferative Effects Against Tumor Cell Lines : Novel 3-nitroquinolines display antiproliferative effects against EGFR-overexpressing tumor cell lines, offering new templates for anticancer agent development (Li et al., 2008).

  • Versatile Reagent in Synthesis : 2,2,3-Tribromopropanal has been used as a versatile reagent for the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols, enabling the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines (Lamberth et al., 2014).

  • Potential as Hypoxia-Selective Cytotoxins : 4-(Alkylamino)nitroquinolines show potential as hypoxia-selective cytotoxins and radiosensitizers, though their activity against hypoxic cells in specific tumor types remains unclear (Denny et al., 1992).

  • Promising Anticancer Activity : Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines exhibit excellent anticancer activity, comparable to known therapies, suggesting potential as targeted treatments (Chauhan et al., 2015).

Safety and Hazards

3-Nitroquinolin-4-ol is classified as having acute toxicity (Category 3, Oral) and can cause skin irritation (Category 2) .

Mechanism of Action

Target of Action

The primary target of 3-Nitroquinolin-4-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in key cellular processes such as cell growth and division . Overexpression of EGFR is often associated with various types of cancers .

Mode of Action

This compound inhibits the activity of EGFR . This inhibition is achieved by the compound binding to the receptor, which prevents the receptor from activating its downstream signaling pathways . This ultimately leads to a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell survival, proliferation, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell growth and increased cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption, indicating good bioavailability . It is an inhibitor of cyp1a2, which could impact the metabolism of other drugs .

Result of Action

The result of this compound’s action is a decrease in the proliferation of cancer cells that overexpress EGFR . This is due to the inhibition of key cell survival and growth pathways, leading to increased cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Furthermore, the presence of other drugs could affect its action, particularly if they are also metabolized by CYP1A2 .

Properties

IUPAC Name

3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWISCKSGNCMAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311855
Record name 3-Nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50332-66-6
Record name 50332-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 50332-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRO-4-QUINOLINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
3-Nitroquinolin-4-ol
Reactant of Route 3
Reactant of Route 3
3-Nitroquinolin-4-ol
Reactant of Route 4
Reactant of Route 4
3-Nitroquinolin-4-ol
Reactant of Route 5
3-Nitroquinolin-4-ol
Reactant of Route 6
3-Nitroquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.